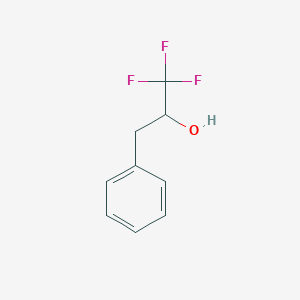

3-(difluoromethyl)-5-methyl-1H-pyrazole

Vue d'ensemble

Description

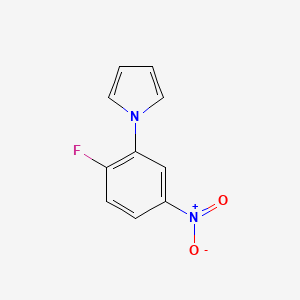

“3-(Difluoromethyl)-1-methyl-1H-pyrazole” is a chemical compound that is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .

Synthesis Analysis

The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride . Then it reacts with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Applications De Recherche Scientifique

Antifungal Activity

- Synthesis and Antifungal Applications : 3-(Difluoromethyl)-5-methyl-1H-pyrazole derivatives have been synthesized and tested for antifungal activity against phytopathogenic fungi. These compounds showed moderate to excellent activities, with certain derivatives exhibiting higher antifungal activity than the commercial fungicide boscalid (Du et al., 2015).

Synthesis and Chemical Properties

- Green Synthesis of Pyrazoles : Pyrazoles, including those derived from this compound, can be synthesized in a solvent-free, environmentally friendly manner. This process involves mixing ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile (Al-Matar et al., 2010).

- Application in Lithium Ion Battery Electrolytes : A methylated pyrazole derivative, closely related to this compound, has been synthesized and evaluated for use in lithium ion batteries (LIBs). This derivative demonstrates improved cycling performance in LIBs (von Aspern et al., 2020).

Medicinal and Biological Applications

- Bioactive Pyrazoles Synthesis : Pyrazole-based compounds, similar to this compound, have been synthesized and tested for antibacterial and antitumor properties. These compounds demonstrate potential as bioactive agents (Hamama et al., 2012).

Analytical Chemistry and Molecular Interactions

- Charge-Transfer Chemistry Studies : Studies on fluorine-containing pyrazolin-5-ones, related to this compound, reveal insights into their charge-transfer (CT) chemistry. These compounds form stable, colored products through n→π* transition, indicating potential applications in analytical chemistry (Adam et al., 2021).

Safety and Hazards

When handling “3-(difluoromethyl)-5-methyl-1H-pyrazole”, it is recommended to avoid breathing mist, gas or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mécanisme D'action

Target of Action

The primary target of 3-(difluoromethyl)-5-methyl-1H-pyrazole is the mitochondrial respiratory chain enzyme complex II, also known as succinate dehydrogenase (SDH) . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells .

Mode of Action

This compound interacts with its target, SDH, by binding to the enzyme and inhibiting its activity . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in ATP production. The resulting energy deficit affects various cellular processes, leading to the death of the cell .

Biochemical Pathways

The inhibition of SDH by this compound affects two major biochemical pathways: the citric acid cycle and the electron transport chain . In the citric acid cycle, the conversion of succinate to fumarate is blocked, disrupting the cycle and reducing the production of NADH and FADH2. These molecules are essential for the electron transport chain, where they donate electrons to produce ATP. The inhibition of SDH therefore leads to a decrease in ATP production, affecting energy-dependent cellular processes .

Pharmacokinetics

It is known that the presence of the difluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . These properties can influence the drug’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

Result of Action

The primary result of the action of this compound is the inhibition of SDH, leading to a decrease in ATP production . This energy deficit can lead to cell death, providing the compound with its fungicidal activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, soil salinity can affect the bioavailability and efficacy of the compound . Additionally, temperature and elevation have been shown to have significant effects on plant diversity, which could indirectly influence the compound’s action .

Propriétés

IUPAC Name |

3-(difluoromethyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2/c1-3-2-4(5(6)7)9-8-3/h2,5H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGWGHWOAIFIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382132 | |

| Record name | 3-(difluoromethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934759-09-8, 936033-61-3 | |

| Record name | 5-(Difluoromethyl)-3-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934759-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(difluoromethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethyl)-5-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)